

Interpreting the Mass Spectrum of 1-Cyclohexene-1-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Cyclohexene-1-carboxylic acid**

Cat. No.: **B1209419**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, mass spectrometry stands as a cornerstone technique for molecular structure elucidation. This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of **1-Cyclohexene-1-carboxylic acid**, comparing its fragmentation pattern with established principles for cyclohexene and carboxylic acid derivatives. This analysis is supported by experimental data to aid in the identification and characterization of this and similar molecules.

Data Presentation: Mass Spectrum of 1-Cyclohexene-1-carboxylic Acid

The mass spectrum of **1-Cyclohexene-1-carboxylic acid** is characterized by a distinct pattern of fragmentation. The molecular ion and key fragment ions are summarized in the table below. The data has been compiled from publicly available spectral databases.

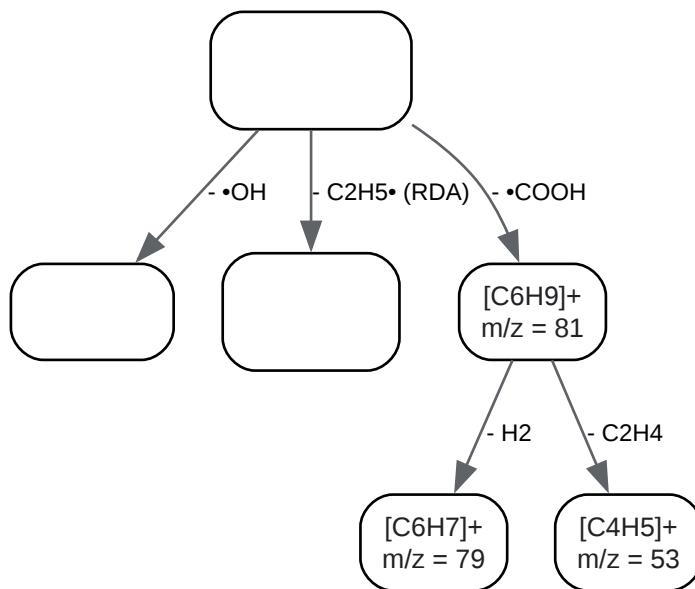
m/z	Proposed Fragment Ion	Formula	Relative Intensity (%)
126	[M]+• (Molecular Ion)	[C7H10O2]+•	65
109	[M - OH]+	[C7H9O]+	30
97	[M - C2H5]+	[C5H5O2]+	100 (Base Peak)
81	[M - COOH]+	[C6H9]+	95
79	[C6H7]+	[C6H7]+	85
53	[C4H5]+	[C4H5]+	40

Interpretation of the Fragmentation Pattern

The mass spectrum of **1-Cyclohexene-1-carboxylic acid** displays a fragmentation pattern consistent with the presence of both a cyclohexene ring and a carboxylic acid functional group.

- Molecular Ion (m/z 126): The peak at m/z 126 corresponds to the molecular ion ([M]+•), confirming the molecular weight of the compound (126.15 g/mol).[1][2][3][4] Its relatively high intensity suggests a moderately stable molecular ion under electron ionization conditions.
- Base Peak (m/z 97): The base peak at m/z 97 is proposed to be the result of a retro-Diels-Alder (RDA) reaction, a characteristic fragmentation pathway for cyclohexene derivatives. This involves the cleavage of the ring, leading to the expulsion of ethylene (28 Da) from the molecular ion, followed by the loss of a hydrogen atom.
- Loss of a Carboxyl Group (m/z 81): The prominent peak at m/z 81 results from the loss of the entire carboxylic acid group (-COOH, 45 Da) from the molecular ion.[5] This is a common fragmentation for carboxylic acids. The resulting [C6H9]+ cation is a stable cyclohexenyl cation.
- Formation of [C6H7]+ (m/z 79): The peak at m/z 79 is likely formed by the loss of a hydrogen molecule (H2) from the [C6H9]+ fragment (m/z 81), leading to the formation of a stable, conjugated cyclohexadienyl cation.

- Loss of a Hydroxyl Radical (m/z 109): The peak at m/z 109 is attributed to the loss of a hydroxyl radical (-OH, 17 Da) from the molecular ion.^[5] This is another characteristic fragmentation of carboxylic acids.
- Other Fragments: The peak at m/z 53 can be attributed to further fragmentation of the cyclohexene ring.


Experimental Protocols

Mass Spectrometry: The mass spectrum was obtained using an electron ionization (EI) mass spectrometer.

- Ionization Source: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Analyzer: Quadrupole

Mandatory Visualization: Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway for **1-Cyclohexene-1-carboxylic acid** under electron ionization.

[Click to download full resolution via product page](#)

Caption: Fragmentation pathway of **1-Cyclohexene-1-carboxylic acid**.

This guide provides a foundational understanding of the mass spectral behavior of **1-Cyclohexene-1-carboxylic acid**. By comparing the observed fragments with known fragmentation mechanisms of its constituent functional groups, researchers can confidently identify this compound and apply these principles to the structural elucidation of related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Cyclohexene-1-carboxylic acid [webbook.nist.gov]
- 2. 1-Cyclohexene-1-carboxylic acid [webbook.nist.gov]
- 3. 1-Cyclohexene-1-carboxylic acid [webbook.nist.gov]
- 4. 1-Cyclohexene-1-carboxylic acid | C7H10O2 | CID 69470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Cyclohexene-1-carboxylic acid [webbook.nist.gov]
- To cite this document: BenchChem. [Interpreting the Mass Spectrum of 1-Cyclohexene-1-carboxylic Acid: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1209419#interpreting-the-mass-spectrum-of-1-cyclohexene-1-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com